1-(3',4'-Dibenzyloxyphenyl)-1-propanol

Overview

Description

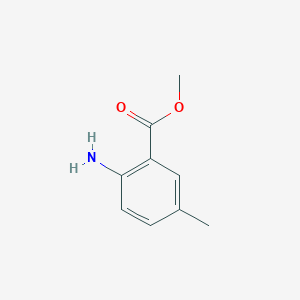

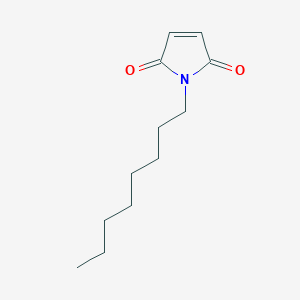

1-(3',4'-Dibenzyloxyphenyl)-1-propanol is a compound that likely exhibits interesting chemical and physical properties due to its structural features, including benzyl ether functionalities and a propanol group. While direct research on this compound is scarce, insights can be drawn from studies on similar molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from basic aromatic compounds and proceeding through functionalization steps like hydroxylation and benzylation. For instance, the synthesis of complex polyamine ligands containing alcohol and phenol groups involves condensation and hydrolysis reactions (Xie et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3',4'-Dibenzyloxyphenyl)-1-propanol often exhibits specific interactions like hydrogen bonding, which can influence their supramolecular assembly. For example, Co(III) and Cu(II) complexes with alcohol and phenol containing ligands show mononuclear structures with coordination geometries influenced by ligand donor atoms (Xie et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving compounds with benzyl ether and alcohol functionalities include etherification, esterification, and oxidation. These reactions can significantly alter the chemical properties and reactivity of the compound, making them versatile intermediates in organic synthesis.

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. Properties like melting point, boiling point, and solubility are affected by the presence of hydroxy groups and the overall molecular geometry. The crystal packing and molecular interactions in similar compounds reveal a tendency to form supramolecular structures through hydrogen bonding and π-π interactions (Xie et al., 2005).

Scientific Research Applications

Chiral Intermediate Synthesis in Drug Production

1-(3',4'-Dibenzyloxyphenyl)-1-propanol and its derivatives have been explored as chiral intermediates in the synthesis of antidepressant drugs. Research has shown the use of microbial reductases, such as the yeast reductase YOL151W, to generate chiral alcohols with high enantioselectivity, which are vital in the pharmaceutical industry for producing enantiomerically pure compounds (Choi et al., 2010).

Antimicrobial Properties

Compounds similar to 1-(3',4'-Dibenzyloxyphenyl)-1-propanol have been synthesized and evaluated for their antimicrobial properties. For instance, 1-(3, 5-dibenzyloxyphenyl)-3-phenyl-2- propenone compounds have shown promising antibacterial and antifungal activities, suggesting potential applications in fighting microbial infections (Balamurugan et al., 2016).

Chemical and Biochemical Reactions

Significant research has been done on the biochemical pathways and chemical reactions involving compounds structurally related to 1-(3',4'-Dibenzyloxyphenyl)-1-propanol. Studies have elucidated various mechanisms, including oxidative skeletal rearrangement, radical chain reactions in pyrolytic cleavage, and peroxidative oxidation under mild conditions. These insights contribute to understanding the chemical behavior and potential applications of these compounds in different fields, ranging from industrial processes to environmental bioremediation (Spivack et al., 1994) (Watanabe et al., 2009) (Dib et al., 2008) (Sutradhar et al., 2018).

Safety And Hazards

This involves the study of the potential risks associated with the handling and use of the compound. It includes toxicity, flammability, environmental impact, and safety measures.

Future Directions

This involves the potential applications and further studies that can be done on the compound. It includes potential uses in various fields like medicine, industry, and research.

properties

IUPAC Name |

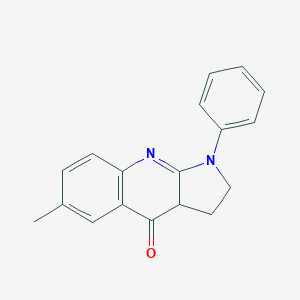

1-[3,4-bis(phenylmethoxy)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O3/c1-2-21(24)20-13-14-22(25-16-18-9-5-3-6-10-18)23(15-20)26-17-19-11-7-4-8-12-19/h3-15,21,24H,2,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTQTYOWLRLXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400590 | |

| Record name | 1-(3',4'-Dibenzyloxyphenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3',4'-Dibenzyloxyphenyl)-1-propanol | |

CAS RN |

157701-80-9 | |

| Record name | 1-(3',4'-Dibenzyloxyphenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)

![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)